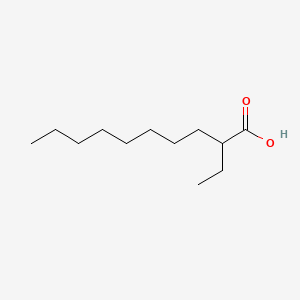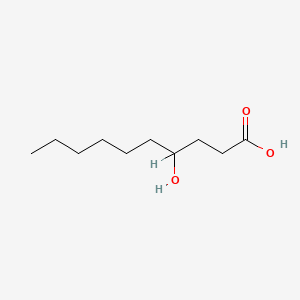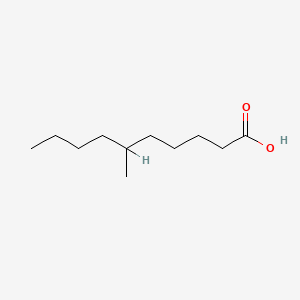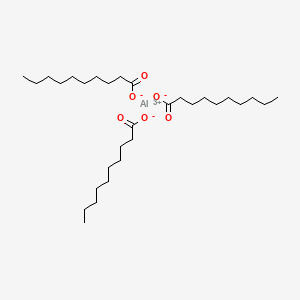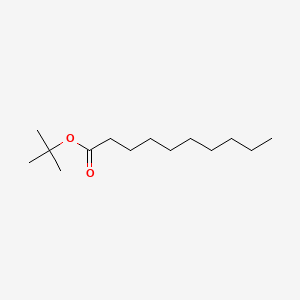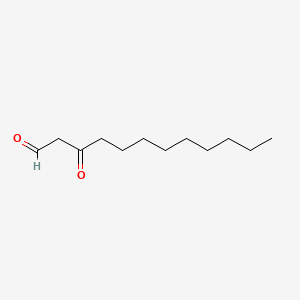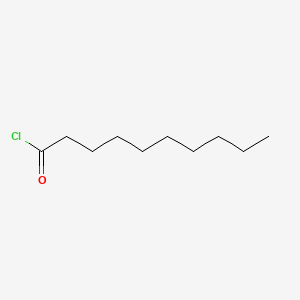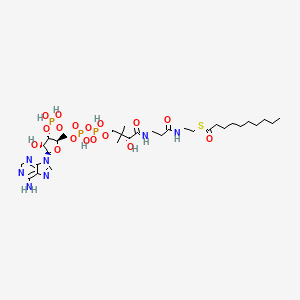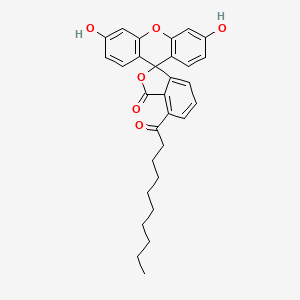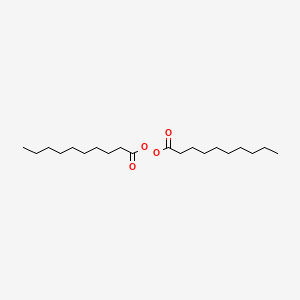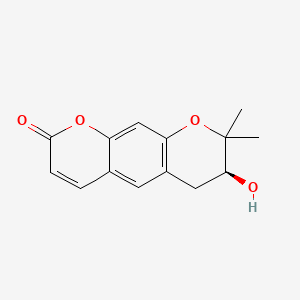
Decursinol
Overview
Description
Decursinol is an organic heterotricyclic compound that is 7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one substituted by a beta-hydroxy group at position 7 and two methyl groups at position 8. It is isolated from the roots of Angelica gigas and has been found to possess significant inhibitory activity against acetylcholinesterase enzyme (EC 3.1.1.7). It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antineoplastic agent, an analgesic and a metabolite. It is an organic heterotricyclic compound, a delta-lactone, a secondary alcohol and a cyclic ether.
This compound is a natural product found in Angelica gigas, Phlojodicarpus villosus, and other organisms with data available.
Mechanism of Action
Target of Action
Decursinol, a pyranocoumarin compound derived from the roots of Angelica gigas, primarily targets several growth factors, transcription factors, cellular enzymes, and protein kinases . These include vascular endothelial growth factor (VEGF), signal transducer and activator of transcription 3 (STAT3), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), matrix metalloproteinases, cyclooxygenase, extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and apoptosis .
Mode of Action
This compound interacts with its targets to modulate their activities, leading to various changes in cellular functions . For instance, it can induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reducing the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large . It also inhibits the cell cycle at different checkpoints, blocking the G0/G1 and S phases of the cell cycle in the majority of cancers .
Biochemical Pathways
This compound affects multiple biochemical pathways. It modulates the activities of growth factors like VEGF, which triggers several signal transductions to induce angiogenesis, lymphangiogenesis, and vascular and cancer development . It also regulates the MAPK/ERK1/2 signaling pathway, promoting G1 phase block in cancer cells by enhancing P21 and downregulating cyclin D1 expression .
Pharmacokinetics
This compound exhibits a mean time to peak concentration (Tmax) of approximately 0.7 hours, indicating rapid absorption . It also has a high degree of bioavailability, with a 2-3 fold higher area under the curve (AUC) compared to an equal molar amount administered as decursin/decursinol angelate mixture . The terminal elimination half-life (t1/2) for this compound is about 7.4 hours .
Result of Action
The interaction of this compound with its targets and its modulation of various biochemical pathways result in significant molecular and cellular effects. These include anti-inflammatory, antioxidant, neuroprotective, and especially anticancer activities . It affects cell proliferation, apoptosis, autophagy, angiogenesis, and metastasis, and can act as a potential anticancer agent .
Biochemical Analysis
Biochemical Properties
Decursinol plays a crucial role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of matrix metalloproteinases, cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C . These interactions are essential for its anti-inflammatory and anticancer effects, as they influence cellular signaling pathways and enzymatic activities.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to induce apoptosis in cancer cells by activating pro-apoptotic proteins and the caspase cascade while reducing the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large . Additionally, this compound affects cell proliferation, autophagy, angiogenesis, and metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to and modulates the activity of transcription factors such as signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells . These interactions lead to the regulation of gene expression involved in inflammation, apoptosis, and cell proliferation. Furthermore, this compound’s ability to inhibit cyclooxygenase and matrix metalloproteinases contributes to its anti-inflammatory and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable and maintains its biological activity over extended periods. Its degradation and long-term effects on cellular function have also been observed. For instance, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the potential of this compound as a therapeutic agent for chronic diseases.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and anticancer activities without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to inflammation and cancer . This compound’s interactions with enzymes such as cyclooxygenase and matrix metalloproteinases play a crucial role in its metabolic effects, influencing the production of inflammatory mediators and other bioactive compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biological activity. For example, this compound’s ability to bind to and modulate the activity of protein kinases and transcription factors is essential for its anti-inflammatory and anticancer effects . Additionally, this compound’s distribution within tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound’s ability to localize within the nucleus and modulate the activity of transcription factors such as signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells is essential for its gene regulatory effects . These subcellular interactions contribute to this compound’s overall biological activity and therapeutic potential.
Properties
IUPAC Name |
(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXFQDFSVDZUIW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178008 | |
| Record name | Decursinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23458-02-8 | |
| Record name | (+)-Decursinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23458-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decursinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decursinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECURSINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBI4YB704B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of decursinol?
A1: While this compound exhibits pleiotropic effects, research suggests several key molecular targets:
- Protein Kinase C (PKC): this compound has been shown to activate PKC, a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis. []
- Androgen Receptor (AR): Studies indicate that this compound may interact with AR, particularly in prostate cancer cells, potentially contributing to its anti-cancer effects. []
- Acetylcholinesterase (AChE): this compound derivatives have demonstrated inhibitory activity against AChE, an enzyme responsible for acetylcholine breakdown, suggesting potential therapeutic applications in Alzheimer's disease. []
- NADH-Fumarate Reductase (NFRD): Research shows that this compound selectively inhibits NFRD, a crucial enzyme in anaerobic helminths, indicating potential anthelmintic properties. []
- Matrix Metalloproteinases (MMPs): this compound exhibits inhibitory effects on MMPs, particularly MMP-2 and MMP-9, which are implicated in inflammation and cancer metastasis. [, ]
- Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): this compound has been shown to activate Nrf2, a transcription factor that regulates antioxidant and detoxifying enzymes, contributing to its neuroprotective effects. []
Q2: How does this compound's interaction with these targets translate into its observed biological activities?
A2: this compound's interaction with these targets triggers downstream effects contributing to its diverse pharmacological profile:
- Anti-cancer activity: By activating PKC and modulating AR signaling, this compound can induce apoptosis and inhibit the growth of cancer cells. [, ] Additionally, its inhibitory effects on MMPs can suppress tumor invasion and metastasis. [, ]
- Neuroprotective effects: this compound's activation of Nrf2 leads to the upregulation of antioxidant enzymes, protecting neuronal cells from oxidative stress and promoting cell survival. [] Additionally, its AChE inhibitory activity suggests potential benefits in Alzheimer's disease. []
- Anti-inflammatory activity: By inhibiting MMPs, this compound can modulate inflammatory responses and reduce tissue damage. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.
Q4: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A4: The provided research papers primarily focus on this compound's biological activity and pharmacokinetic properties. Information regarding its material compatibility and stability under various conditions is limited within these studies.
Q5: Does this compound possess any known catalytic properties or applications in catalysis?
A5: The research provided does not indicate any inherent catalytic properties or applications of this compound in catalysis. Its primary mechanisms of action revolve around modulating enzyme activity and interacting with specific protein targets.
Q6: Have any computational chemistry studies been conducted on this compound?
A6: While the provided research does not detail specific computational studies, it highlights the potential for developing new triazole-linked this compound derivatives with enhanced AChE inhibitory activity using the click reaction. [] This suggests opportunities for applying computational chemistry and modeling to explore structure-activity relationships and design novel this compound analogs with improved therapeutic properties.
Q7: How do structural modifications of this compound affect its activity, potency, and selectivity?
A7: Research on this compound analogs reveals key insights into structure-activity relationships:
- Esterification: The presence of an angeloyl group, as seen in this compound angelate, can influence its metabolic stability and target selectivity. For instance, this compound angelate exhibits a different metabolic profile compared to this compound and demonstrates mechanism-based inactivation of CYP2A6. [, ]
- Hydroxylation: Introducing hydroxyl groups to the this compound scaffold can modulate its activity. Research identified four new hydroxylated this compound metabolites, suggesting potential avenues for developing analogs with altered pharmacological profiles. []
- Triazole Linkage: Studies exploring triazole-linked this compound derivatives highlight the potential for enhancing AChE inhibitory activity through structural modifications. []
Q8: What is known about the stability of this compound under various conditions and formulation strategies to improve its bioavailability?
A8:
- Formulation Strategies: Research indicates that carboxyl methyl cellulose might be a less optimized vehicle compared to a formula based on ethanol-PEG400-Tween80. [] Further research is needed to explore and optimize formulation strategies for enhancing the stability, solubility, and bioavailability of this compound.
Q9: Is there information available regarding the SHE (Safety, Health, and Environment) regulations pertaining to this compound?
A9: The provided research focuses on preclinical studies and does not delve into specific SHE regulations surrounding this compound. As with any potential therapeutic compound, comprehensive safety and toxicological evaluations are crucial for regulatory compliance and responsible development.
Q10: What are the key pharmacokinetic parameters of this compound, including its absorption, distribution, metabolism, and excretion (ADME)?
A10:
- Absorption: this compound exhibits rapid absorption following oral administration in rats, with a Tmax ranging from 0.4 to 0.9 h. []
- Distribution: this compound exhibits a relatively high volume of distribution, suggesting it distributes widely into tissues. [] The fraction unbound to plasma proteins is 25–26% in rats and 9–18% in humans. []
- Metabolism: Decursin and this compound angelate are rapidly metabolized to this compound in vivo, primarily via hydrolysis. [, , , ] The liver appears to be the major site of metabolism, although some conversion may occur in the intestines. []
- Excretion: Following oral administration in rats, this compound is primarily excreted in feces through biliary excretion. []
Q11: How does the pharmacokinetic profile of this compound relate to its observed in vivo activity and efficacy?
A11: The rapid absorption and extensive first-pass metabolism of decursin and this compound angelate suggest that this compound is the primary active compound in vivo. [, ] The high oral bioavailability of this compound (>45%) and its ability to cross the blood-brain barrier [] contribute to its observed efficacy in various animal models.
Q12: What in vitro and in vivo models have been used to investigate the biological activities of this compound?
A12:
- Cell Lines: Various cancer cell lines, including DU145, PC-3 (prostate cancer), CT-26 (colon cancer), MCF-7 (breast cancer), and THP-1 (monocytic) cells, have been used to evaluate the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound and its analogs. [, , , , , ]
- Primary Cultures: Primary cultures of rat cortical cells have been instrumental in investigating the neuroprotective effects of this compound against glutamate-induced neurotoxicity. [, ]
- Xenograft Models: Human prostate cancer xenograft models (LNCaP/AR-Luc, PC-3, DU145) in immunodeficient mice have been utilized to evaluate the in vivo anti-cancer efficacy of this compound and Angelica gigas extracts. [, , ]
- Allograft Models: Mouse Lewis lung cancer (LLC) allograft models in syngeneic mice have been employed to study the anti-cancer activity of this compound and Angelica gigas extracts. [, ]
- Disease Models:
- Chemotherapy-Induced Neuropathic Pain (CINP): The cisplatin-induced neuropathic pain model in mice has been used to assess the analgesic effects of this compound. [, ]
- Osteoarthritis: The monosodium iodoacetate (MIA)-induced osteoarthritis rat model has been employed to investigate the chondroprotective effects of this compound and Angelica gigas extracts. []
- Sepsis: Lipopolysaccharide (LPS)/D-galactosamine (GalN)-induced sepsis, high-dose LPS, and cecal ligation and puncture (CLP) models in mice have been used to evaluate the protective effects of this compound. []
Q13: What are the key findings from these in vitro and in vivo studies regarding the efficacy of this compound?
A13:
- In vitro: this compound inhibits the proliferation and invasion of various cancer cell lines, including prostate, colon, and breast cancer cells. [, , , ]
- In vivo: this compound and Angelica gigas extracts demonstrate significant tumor growth inhibition in both xenograft and allograft models of cancer. [, , ]
- In vitro: this compound protects primary rat cortical cells from glutamate-induced neurotoxicity, potentially by reducing calcium influx and enhancing antioxidant defenses. [, ]
- In vivo: this compound exhibits neuroprotective effects in models of Alzheimer's disease, potentially through Nrf2 activation and AChE inhibition. []
- In vitro: this compound suppresses the production of pro-inflammatory cytokines, such as IL-1β, in LPS-stimulated macrophages. []
- In vivo: this compound and Angelica gigas extracts reduce inflammation and cartilage degradation in the MIA-induced osteoarthritis rat model. []
- Analgesic effects: this compound demonstrates antinociceptive activity in various pain models, including thermal, inflammatory, and neuropathic pain. [, ]
- Anti-sepsis activity: this compound improves survival in mouse models of sepsis, potentially by modulating cytokine production. []
Q14: Are there any known resistance mechanisms to this compound or cross-resistance with other compounds?
A14: The provided research primarily focuses on preclinical studies and does not provide information regarding specific resistance mechanisms to this compound or cross-resistance with other compounds. Further investigations are needed to explore the potential for resistance development and its implications for long-term therapeutic use.
Q15: What is the safety profile of this compound?
A15: While this compound generally exhibits a favorable safety profile in preclinical studies, comprehensive toxicological evaluations are necessary to determine its long-term safety and potential adverse effects.
Q16: What analytical methods have been employed to characterize, quantify, and monitor this compound?
A16:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detection methods like UV and mass spectrometry (MS), has been widely used for the separation, identification, and quantification of this compound and its analogs in various matrices, including plant extracts, biological samples, and formulations. [, , , , , , , , , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has been instrumental in identifying and characterizing this compound metabolites, providing insights into its metabolic pathways. [, , , ]
- Ultra-Performance Convergence Chromatography (UPCC): UPCC, a hybrid technique combining supercritical fluid chromatography and ultra-high-performance liquid chromatography, offers advantages in terms of speed, resolution, and environmental friendliness. It has been successfully applied for the quantification of this compound angelate and decursin in Angelica gigas. []
- Raman Spectroscopy: This technique has been utilized to assess the effects of this compound and Angelica gigas extracts on oxygenated hemoglobin intensity, providing insights into their potential benefits in conditions related to oxygen deficiency. []
- Spectrofluorometry: This method has been used to quantify serotonin levels in rat brain regions following this compound administration, contributing to the understanding of its potential antidepressant effects. []
Q17: Is there information available on the environmental impact and degradation of this compound?
A17: The research provided focuses primarily on the pharmaceutical properties of this compound and does not delve into its environmental impact or degradation pathways. Assessing the ecotoxicological effects and developing strategies to mitigate potential negative impacts are essential considerations for the responsible development and utilization of this compound.
Q18: Have the analytical methods used to quantify this compound been validated?
A18: Yes, several studies have validated the analytical methods used for quantifying this compound and related compounds:
- HPLC-UV: Researchers have established and validated HPLC-UV methods for the simultaneous determination of decursin, this compound angelate, and this compound in mouse plasma and tumor tissues. []
- LC-MS/MS: Studies employing LC-MS/MS for pharmacokinetic and metabolic analyses have validated their methods, ensuring accuracy, precision, and specificity for the quantification of this compound and its metabolites. [, , ]
- UPCC: The UPCC method developed for analyzing this compound angelate and decursin in Angelica gigas has been validated for linearity, precision, accuracy, limits of detection, and limits of quantitation, demonstrating its suitability for quality control purposes. []
Q19: Does this compound induce any immunological responses or possess any immunomodulatory properties?
A19: The research provided primarily focuses on this compound's direct effects on target cells and does not provide detailed information regarding its potential to elicit immune responses or modulate immune function. Further investigations are warranted to explore its immunogenicity and potential immunomodulatory effects.
Q20: Does this compound interact with drug transporters?
A20: Research suggests that this compound might interact with efflux transporters such as P-glycoprotein (P-gp), multidrug resistance protein 2 (MRP2), or breast cancer resistance protein (BCRP). [] In Caco-2 cell monolayers, this compound exhibited an efflux ratio greater than 2 at a concentration of 50 μM, indicating the involvement of an active efflux transporter. [] These interactions could have implications for its absorption, distribution, and elimination. Further studies are needed to characterize these interactions and their potential clinical significance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


